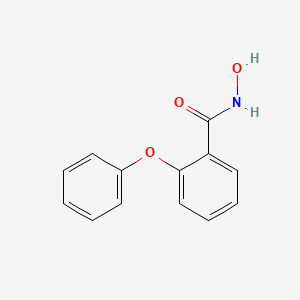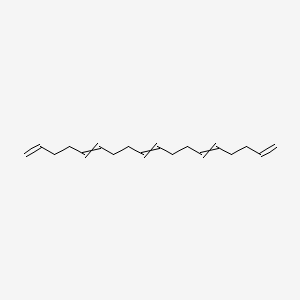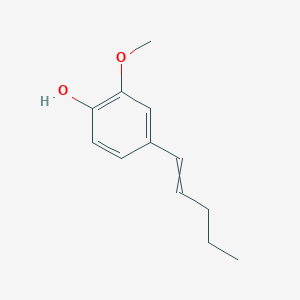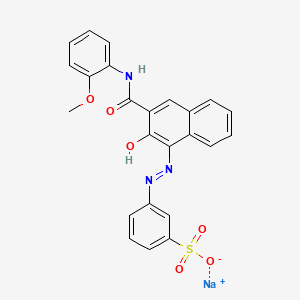
2-Chloroethyl butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl butane-1-sulfonate is an organic compound that belongs to the class of alkylating agents. These compounds are known for their ability to transfer alkyl groups to other molecules, a property that makes them useful in various chemical reactions and applications. The compound is characterized by the presence of a chloroethyl group attached to a butane-1-sulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl butane-1-sulfonate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of butane-1-sulfonyl chloride with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl butane-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized products.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an alkylated amine, while oxidation can produce sulfonic acids.
Scientific Research Applications
2-Chloroethyl butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in studies involving alkylation of biomolecules, which can help in understanding cellular processes and mechanisms.
Medicine: As an alkylating agent, it has potential applications in the development of anticancer drugs. Alkylating agents are known to interfere with DNA replication, making them useful in cancer treatment.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Chloroethyl butane-1-sulfonate involves the transfer of the chloroethyl group to nucleophilic sites on target molecules. This alkylation process can lead to the formation of covalent bonds with DNA, proteins, and other biomolecules. The resulting modifications can disrupt normal cellular functions, leading to cell death or other biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl methyl sulfone
- 2-Chloroethyl ethyl sulfone
- 2-Chloroethyl phenyl sulfone
Uniqueness
Compared to similar compounds, 2-Chloroethyl butane-1-sulfonate has a unique combination of properties that make it particularly useful in certain applications. Its specific structure allows for efficient alkylation reactions, and its relatively low molecular weight makes it easier to handle and use in various chemical processes.
Properties
CAS No. |
65840-67-7 |
|---|---|
Molecular Formula |
C6H13ClO3S |
Molecular Weight |
200.68 g/mol |
IUPAC Name |
2-chloroethyl butane-1-sulfonate |
InChI |
InChI=1S/C6H13ClO3S/c1-2-3-6-11(8,9)10-5-4-7/h2-6H2,1H3 |
InChI Key |
FCYIDMZKFDGODI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)





